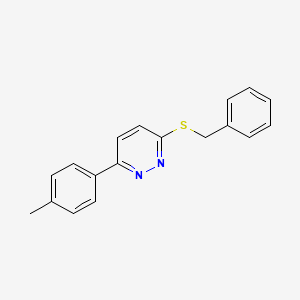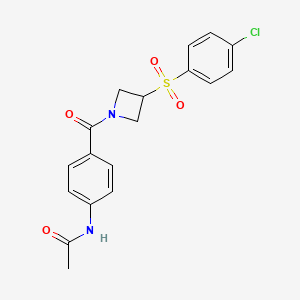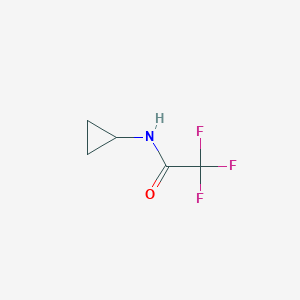
4-chloro-N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a synthetic organic compound known for its unique chemical properties and diverse applications in various fields. This compound features a benzamide core with attached thiazole and furan moieties, making it structurally intricate and functionally versatile.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide typically involves multi-step organic synthesis. Key steps include:
Preparation of 4-chlorobenzoic acid derivative.
Synthesis of furan-2-ylmethylamine.
Construction of the thiazole ring.
Coupling reactions to link these moieties.
Reaction conditions often require the use of specific catalysts and solvents, such as:
Catalysts: Palladium on carbon, acidic or basic catalysts.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol.
Industrial Production Methods
In industrial settings, scalable methods are employed to produce this compound efficiently. Process optimizations focus on yield improvement, cost reduction, and minimizing environmental impact. Typical industrial procedures may include:
Large-scale batch reactions in controlled environments.
Use of flow chemistry for continuous production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Can undergo oxidative transformation, especially at the furan ring.
Reduction: Reduction of certain functional groups to simpler ones.
Substitution: Halogen substitution reactions at the chloro group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Sodium hydroxide, various nucleophiles.
Major Products Formed
Oxidation of the furan ring can yield furanone derivatives.
Reduction can produce amine or alcohol derivatives.
Substitution at the chloro group yields various functionalized benzamides.
Applications De Recherche Scientifique
In Chemistry
Used as a starting material or intermediate in the synthesis of complex molecules.
Applications in developing new synthetic methodologies.
In Biology and Medicine
Potential antimicrobial and anticancer properties due to its unique structure.
Investigated for enzyme inhibition and receptor binding studies.
In Industry
Utilized in the formulation of specialty chemicals.
Applications in material science for developing advanced materials.
Mécanisme D'action
The compound's biological effects are mediated through specific interactions with molecular targets:
Molecular Targets: Enzymes, receptors, and specific protein binding sites.
Pathways Involved: Inhibition or modulation of key biochemical pathways, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar compounds include:
4-chloro-N-(thiazol-2-yl)benzamide: Simpler thiazole derivative.
4-(2-(furan-2-ylmethyl)amino)-2-oxoethyl benzamide: Without the chloro substituent.
Uniqueness
The presence of both thiazole and furan moieties along with a chloro substituent gives this compound a unique profile, enhancing its biological and chemical versatility compared to its analogs.
List of Similar Compounds
4-chloro-N-(thiazol-2-yl)benzamide
4-(2-(furan-2-ylmethyl)amino)-2-oxoethyl benzamide
4-chloro-N-(4-(2-((thiophene-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
Propriétés
IUPAC Name |
4-chloro-N-[4-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3S/c18-12-5-3-11(4-6-12)16(23)21-17-20-13(10-25-17)8-15(22)19-9-14-2-1-7-24-14/h1-7,10H,8-9H2,(H,19,22)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHNMPOCJVPERM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(furan-2-yl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2938385.png)

![2-(3,4-dimethoxyphenyl)-5-(2-fluorobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B2938387.png)

![N-[(5-Methyl-1,2,4-oxadiazol-3-yl)-phenylmethyl]but-2-ynamide](/img/structure/B2938392.png)

![N-(3,5-DIMETHYLPHENYL)-1-(THIOPHEN-2-YL)-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE-2-CARBOTHIOAMIDE](/img/structure/B2938396.png)
![1-[4-(5-nitro-2,3-dihydro-1H-isoindole-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2938398.png)



![2-[1-(Hydroxymethyl)cyclohexyl]ethan-1-ol](/img/structure/B2938406.png)
![methyl 4,5-dimethyl-2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]thiophene-3-carboxylate](/img/structure/B2938407.png)
